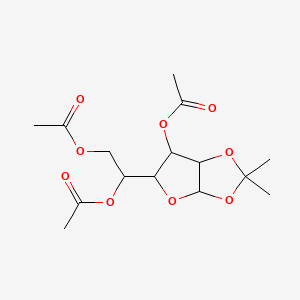
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate is a derivative of glucose, specifically a protected form of the sugar molecule. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity. It is characterized by the presence of isopropylidene and acetate groups, which protect the hydroxyl groups of the glucose molecule, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate typically involves the protection of the hydroxyl groups of glucose. One common method is the reaction of glucose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This is followed by acetylation of the remaining hydroxyl groups using acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Deprotected glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Scientific Research Applications
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate involves its ability to protect hydroxyl groups, thereby preventing unwanted side reactions during chemical synthesis. The isopropylidene and acetate groups can be selectively removed under mild conditions, allowing for the controlled release of the free hydroxyl groups. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another protected glucose derivative with similar applications in organic synthesis.
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: A related compound used in carbohydrate chemistry.
2,35,6-Di-O-isopropylidene-alpha-D-mannofuranose: Similar in structure and used for similar purposes.
Uniqueness
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate is unique due to its specific protection pattern, which allows for selective reactions at different positions of the glucose molecule. This makes it a versatile intermediate in the synthesis of complex molecules and enhances its utility in various research and industrial applications .
Properties
Molecular Formula |
C15H22O9 |
|---|---|
Molecular Weight |
346.33 g/mol |
IUPAC Name |
[2-acetyloxy-2-(6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate |
InChI |
InChI=1S/C15H22O9/c1-7(16)19-6-10(20-8(2)17)11-12(21-9(3)18)13-14(22-11)24-15(4,5)23-13/h10-14H,6H2,1-5H3 |
InChI Key |
UUGROKDPQRRGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)




![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)


![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)
![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)


![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)
